![molecular formula C34H46O2 B12583884 2,6-Bis[(dec-4-en-1-yl)oxy]anthracene CAS No. 594838-50-3](/img/structure/B12583884.png)
2,6-Bis[(dec-4-en-1-yl)oxy]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[(dec-4-en-1-yl)oxy]anthracene is a chemical compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(dec-4-en-1-yl)oxy]anthracene typically involves the reaction of anthracene with dec-4-en-1-ol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as toluene or dichloromethane, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis[(dec-4-en-1-yl)oxy]anthracene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of halogenated or nitrated anthracene derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis[(dec-4-en-1-yl)oxy]anthracene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and photodynamic therapy.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mecanismo De Acción
The mechanism of action of 2,6-Bis[(dec-4-en-1-yl)oxy]anthracene involves its interaction with specific molecular targets and pathways. In photophysical applications, the compound absorbs light and undergoes electronic transitions, leading to the generation of excited states. These excited states can then participate in various photochemical reactions, such as energy transfer or electron transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(4-methoxyphenyl)anthracene
- 9,10-Diphenylanthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
2,6-Bis[(dec-4-en-1-yl)oxy]anthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Compared to other anthracene derivatives, it exhibits different absorption and emission characteristics, making it suitable for specialized applications in organic electronics and photonics .
Propiedades
Número CAS |
594838-50-3 |
|---|---|
Fórmula molecular |
C34H46O2 |
Peso molecular |
486.7 g/mol |
Nombre IUPAC |
2,6-bis(dec-4-enoxy)anthracene |
InChI |
InChI=1S/C34H46O2/c1-3-5-7-9-11-13-15-17-23-35-33-21-19-29-26-32-28-34(22-20-30(32)25-31(29)27-33)36-24-18-16-14-12-10-8-6-4-2/h11-14,19-22,25-28H,3-10,15-18,23-24H2,1-2H3 |
Clave InChI |
LHOPLAQKUNYZJG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCCCOC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OCCCC=CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2S)-2-Methylbutoxy]carbonyl}benzoate](/img/structure/B12583804.png)
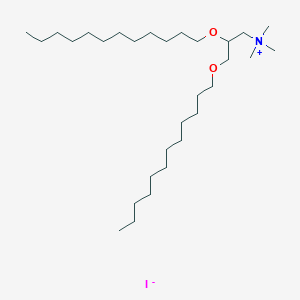
![2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]-](/img/structure/B12583814.png)

![2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B12583832.png)
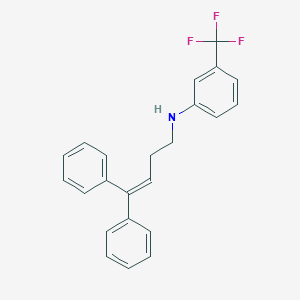
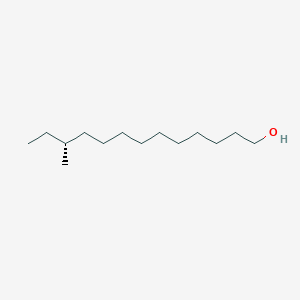
![1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12583846.png)
![[4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane](/img/structure/B12583848.png)

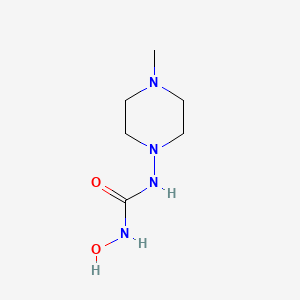
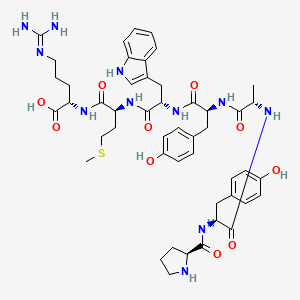
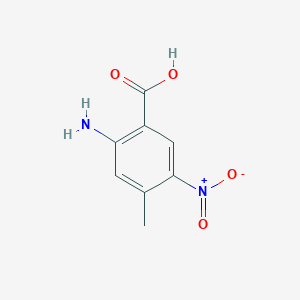
![N',N'-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B12583898.png)
